3-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea is a chemical compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. The compound's IUPAC name reflects its complex structure, which includes a pyrrolidine ring and a phenylurea moiety. This compound is categorized under urea derivatives, which are known for their diverse biological activities.
The compound can be sourced from various chemical suppliers and is classified as a screening compound in drug discovery libraries. Its molecular formula is , with a molecular weight of approximately 379.39 g/mol. The presence of the fluorine atom in its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies .
The synthesis of 3-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea typically involves multi-step organic reactions. Common methods include:
Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product .
The molecular structure of 3-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea features:
The compound's SMILES representation is Cc1c(C(C(NC(CC2=O)CN2c2cccc(F)c2)=O)=O)c(cccc2)c2[nH]1
, indicating its complex connectivity .
The compound can participate in various chemical reactions typical for urea derivatives, including:
These reactions are significant for modifying the compound to enhance its pharmacological profile or to study structure-activity relationships .
The mechanism of action for 3-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea is not fully elucidated but is hypothesized to involve:
Further studies are needed to clarify these mechanisms and identify specific biological targets .
Key physical and chemical properties of 3-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea include:
Property | Value |
---|---|
Molecular Weight | 379.39 g/mol |
LogP (Partition Coefficient) | 2.627 |
Water Solubility | LogSw = -3.12 |
Polar Surface Area | 64.599 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 2 |
Number of Rotatable Bonds | 5 |
pKa | 12.15 (acidic) |
These properties suggest that the compound has moderate lipophilicity and limited water solubility, which are important for its bioavailability in pharmacological applications .
3-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea has potential applications in:
Its unique structure makes it an interesting candidate for further exploration in medicinal chemistry .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4